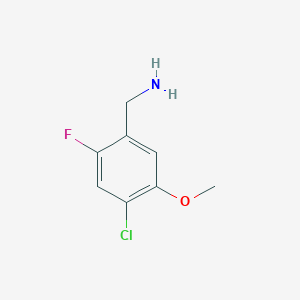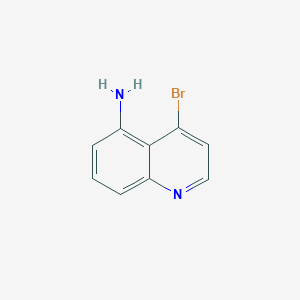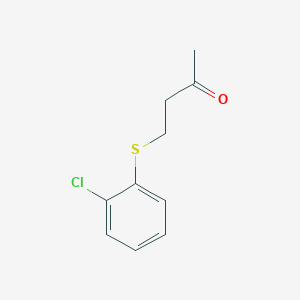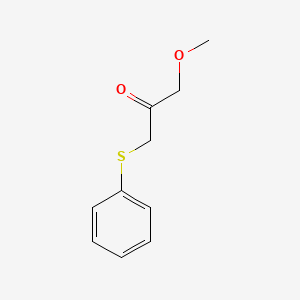
1-Methoxy-3-(phenylthio)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(phenylthio)propan-2-one is an organic compound with the molecular formula C10H12O2S. It is a colorless liquid that is soluble in organic solvents. This compound is of interest due to its unique chemical structure, which includes both methoxy and phenylthio functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Methoxy-3-(phenylthio)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-chloropropan-2-one with sodium methoxide to form 1-methoxy-3-chloropropan-2-one, followed by the substitution of the chlorine atom with a phenylthio group using sodium thiophenolate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
1-Methoxy-3-(phenylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong acids can lead to the formation of 3-(phenylthio)propan-2-one.
Addition: The compound can undergo Michael addition reactions with nucleophiles, forming various adducts.
Scientific Research Applications
1-Methoxy-3-(phenylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(phenylthio)propan-2-one involves its interaction with various molecular targets. The methoxy and phenylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds, thereby affecting metabolic pathways .
Comparison with Similar Compounds
1-Methoxy-3-(phenylthio)propan-2-one can be compared with similar compounds such as:
1-Methoxy-3-(phenylamino)propan-2-one: This compound has an amino group instead of a thio group, leading to different reactivity and applications.
1-Methoxy-3-(phenylthio)propan-2-ol: The alcohol derivative of this compound, which has different physical and chemical properties.
Phenylacetone: A structurally related compound with a phenyl group attached to a ketone, used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of functional groups, which provides versatility in synthetic applications and potential for diverse research applications.
Properties
Molecular Formula |
C10H12O2S |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
1-methoxy-3-phenylsulfanylpropan-2-one |
InChI |
InChI=1S/C10H12O2S/c1-12-7-9(11)8-13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
IKBHKLKIECXQBP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


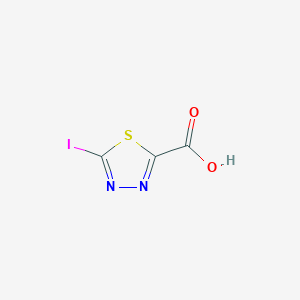
![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)
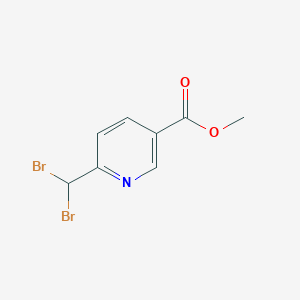
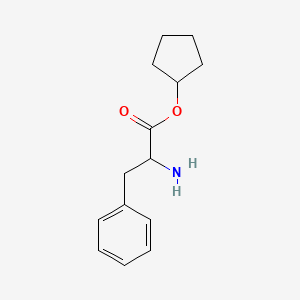

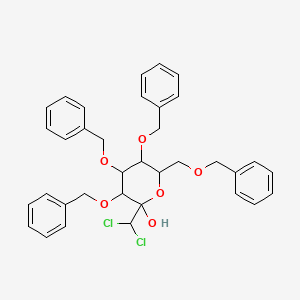

![4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)



